![molecular formula C24H36O6 B12528768 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene CAS No. 807343-57-3](/img/structure/B12528768.png)
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene is a chemical compound with the molecular formula C24H36O6. It is known for its unique structure, which includes three ethyloxetane groups attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-trihydroxybenzene with 3-ethyloxetane-3-methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism by which 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene exerts its effects involves its ability to undergo polymerization and form stable complexes. The oxetane groups can open up and react with other molecules, leading to the formation of cross-linked networks. This property is particularly useful in the development of advanced materials and drug delivery systems .
Comparaison Avec Des Composés Similaires
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene can be compared with other similar compounds such as:
1,3,5-Tris(3-pyridylethynyl)benzene: Similar in structure but with pyridyl groups instead of oxetane groups.
1,3,5-Tris(4-pyridylethynyl)benzene: Another structural analogue with pyridyl groups at different positions.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Contains benzimidazole groups, offering different reactivity and applications.
The uniqueness of this compound lies in its oxetane groups, which provide distinct reactivity and potential for polymerization, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
807343-57-3 |
|---|---|
Formule moléculaire |
C24H36O6 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
3-[[3,5-bis[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]-3-ethyloxetane |
InChI |
InChI=1S/C24H36O6/c1-4-22(10-25-11-22)16-28-19-7-20(29-17-23(5-2)12-26-13-23)9-21(8-19)30-18-24(6-3)14-27-15-24/h7-9H,4-6,10-18H2,1-3H3 |
Clé InChI |
VGVRTAHMGVXZHE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COC2=CC(=CC(=C2)OCC3(COC3)CC)OCC4(COC4)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


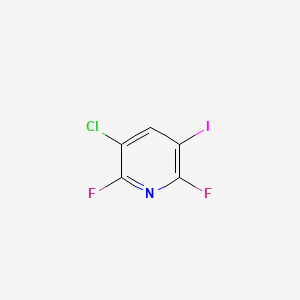
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
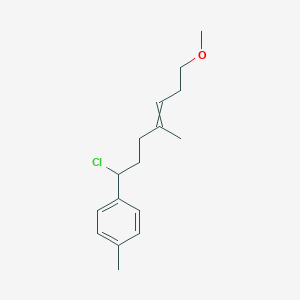
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
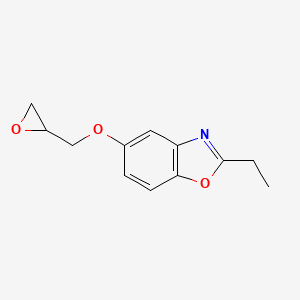
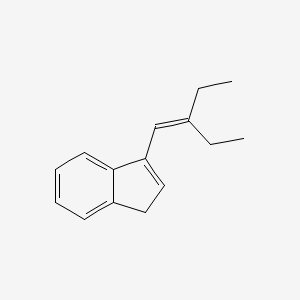
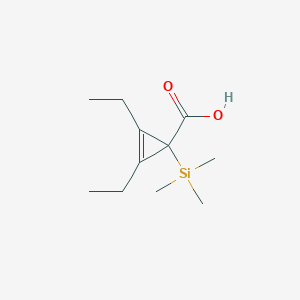
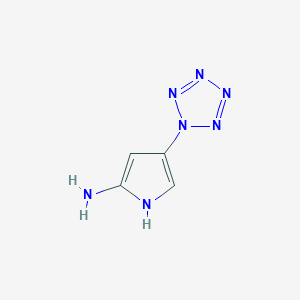
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
